2-Carene

Beschreibung

Classification within Monoterpenes

2-Carene is classified as a bicyclic monoterpenoid. nmppdb.com.ng Monoterpenoids are a class of terpenes that consist of two isoprene (B109036) units. The bicyclic nature of this compound refers to its two-ring structure, which is a defining characteristic among monoterpenes. ontosight.ai It is found in various plant sources, including Alpinia conchigera and Ligusticum striatum. nmppdb.com.ng

Stereoisomeric Forms and Their Significance in Research

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms. wikipedia.org this compound exists in two main stereoisomeric forms, or enantiomers: (+)-2-carene and (-)-2-carene. ontosight.ai These enantiomers are non-superimposable mirror images of each other and can exhibit different biological activities. wikipedia.org

The significance of these stereoisomeric forms in research is substantial, particularly in the field of chiral synthesis. Chiral molecules, like the enantiomers of this compound, are crucial in the development of pharmaceuticals and agrochemicals where a specific three-dimensional structure is often required for biological activity. smolecule.com For instance, (+)-2-carene serves as a valuable chiral building block for the synthesis of other complex molecules. chemicalbook.comsigmaaldrich.com Research has demonstrated its use in creating 2,2-dimethyl-1,3-disubstituted cyclopropane (B1198618) derivatives, which have potential applications in developing new drugs. smolecule.com

Furthermore, the flexibility of the this compound structure gives rise to two quasi-degenerate conformations that are interconnected by a large-amplitude ring-puckering motion. nih.gov These conformations can have opposing chiroptical properties, which is a significant consideration in stereoselective synthesis and the study of their interaction with biological systems. nih.gov

Historical Context of this compound Research and Discovery

Over the years, research has focused on various aspects of this compound, including its synthesis from more abundant terpenes like 3-carene (B45970). orientjchem.org The isomerization of 3-carene to this compound has been explored using different catalysts, such as sodium metal with o-chlorotoluene and various solid bases like MgO and CaO. orientjchem.org These studies have been pivotal in making this compound more accessible for further research and industrial applications.

More recent research has delved into the use of this compound in the synthesis of novel compounds with potential therapeutic applications. For example, it has been used as a starting material in the synthesis of inhibitors for enzymes like tyrosyl-DNA phosphodiesterase 1 (TDP1), which is a target in cancer therapy. researchgate.netnih.gov Additionally, studies have investigated the anticancer potential of this compound itself, formulated into nanoemulsions to enhance its effects. arabjchem.org

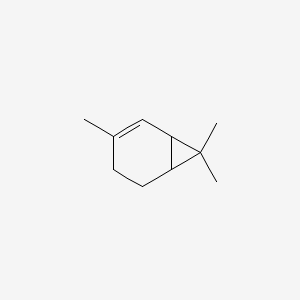

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3,7,7-trimethylbicyclo[4.1.0]hept-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-7-4-5-8-9(6-7)10(8,2)3/h6,8-9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBVJWOMJGCHRRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(C2(C)C)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00858821 | |

| Record name | 2-Carene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

554-61-0 | |

| Record name | 2-Carene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Ecological Significance of 2 Carene

Biosynthetic Pathways of 2-Carene in Plants

Role of this compound Synthase Enzymes

Genetic and Molecular Regulation of Biosynthesis

The biosynthesis of this compound in plants is a genetically and molecularly regulated process primarily catalyzed by enzymes known as terpene synthases. Specifically, this compound synthase, a member of the terpene synthase family, is responsible for the formation of this compound. wikipedia.orgguidetopharmacology.org These enzymes facilitate the conversion of geranyl diphosphate (B83284) (GPP) and other prenyl diphosphates into a wide array of diverse terpenes. wikipedia.orgguidetopharmacology.orgwikipedia.orgguidetoimmunopharmacology.org The enzymatic mechanism involves the ionization of GPP, leading to the formation of a carbocation intermediate. This intermediate then undergoes a series of precise rearrangements and cyclizations, ultimately yielding this compound. wikipedia.org The active site of the enzyme plays a critical role in guiding this reaction and ensuring the correct stereochemical outcome, which is crucial for producing the specific enantiomer of this compound. wikipedia.org Research indicates that the gene expression levels of terpene synthases can be upregulated in response to various stresses, leading to an enhanced biosynthesis of terpenoids, including this compound. guidetoimmunopharmacology.org

Interplay of Mevalonate (B85504) (MVA) and Methylerythritol Phosphate (MEP) Pathways

The foundational building blocks for all terpenoids, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are synthesized through two distinct metabolic routes: the mevalonate (MVA) pathway and the 2C-methyl-D-erythritol-4-phosphate (MEP) pathway. wikipedia.orgwikipedia.orguni.lumassbank.euwikipedia.orgfishersci.fi In higher plants, both the MVA and MEP pathways co-exist, operating within separate cellular compartments. wikipedia.orgwikipedia.orguni.luwikipedia.orgfishersci.finih.gov

The MVA pathway is predominantly localized in the cytoplasm and endoplasmic reticulum. wikipedia.orguni.luwikipedia.orgfishersci.fi This pathway initiates with acetyl-CoA and is primarily responsible for the biosynthesis of precursors for sesquiterpenes (C15), triterpenes (C30), and sterols. wikipedia.orgwikipedia.orguni.lumassbank.euwikipedia.orgfishersci.fiwikidata.org A key regulatory step in the MVA pathway involves the conversion of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase (HMGR). wikipedia.org

Conversely, the MEP pathway operates within the plastids of plant cells. wikipedia.orgwikipedia.orguni.luwikipedia.orgfishersci.fimpg.denih.gov This pathway utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate (GAP) as starting materials. wikipedia.orgwikipedia.org The MEP pathway is the primary source of precursors for hemiterpenes (C5), monoterpenes (C10), such as this compound, diterpenes (C20), carotenoids, and gibberellins. wikipedia.orgwikipedia.orguni.lumassbank.euwikipedia.orgfishersci.fimpg.denih.gov The initial committed step in the MEP pathway is catalyzed by 1-deoxy-D-xylulose-5-phosphate synthase (DXS), which condenses pyruvate and GAP to form 1-deoxy-D-xylulose-5-phosphate (DXP). wikipedia.orgwikipedia.org

The spatial compartmentalization of these two pathways in plants allows for the efficient utilization of diverse carbon sources and optimizes terpene biosynthesis by regulating carbon and ATP flux. wikipedia.orgnih.gov

Genetic Engineering for Enhanced this compound Production

Genetic engineering and metabolic engineering approaches are being explored to enhance the sustainable production of terpenoids, including this compound. mpg.dehmdb.ca Efforts in this area involve engineering microorganisms for fermentation to produce these compounds. mpg.dehmdb.ca Research has specifically investigated the development of genetically engineered microorganisms that express this compound synthase, aiming to increase the yield of this compound and other valuable terpenes. wikipedia.org The overarching goal of these metabolic engineering strategies is to achieve higher yields and expand the range of terpenoid products that can be produced efficiently and sustainably. mpg.de

Ecological Roles and Plant Defense Mechanisms

This compound plays significant ecological roles in plants, particularly in their defense mechanisms against various environmental threats.

Involvement in Plant Resilience and Stress Response

Terpenoids, including this compound, are crucial for plant resilience and their ability to respond to abiotic stresses. Plants accumulate these compounds in response to challenging environmental conditions such as heat, cold, UV-B radiation, salinity, and hydrogen peroxide. nih.govlipidmaps.orgguidetopharmacology.orgmetabolomicsworkbench.orgsdsc.edu This accumulation has a protective function, helping to mitigate environment-induced oxidative stress in plants. lipidmaps.orgmetabolomicsworkbench.orgsdsc.edu For instance, studies have shown that tomato plants (Solanum lycopersicum) exposed to heat stress exhibit increased emissions of monoterpenes, including this compound. lipidmaps.org Furthermore, plants that naturally contain high levels of terpenoids demonstrate enhanced resistance to certain abiotic stresses. metabolomicsworkbench.org

Contribution to Phytochemical Defense Against Herbivores and Pathogens

This compound is an active component in the phytochemical defense strategies of plants against herbivores and pathogens. wikipedia.orguni.lu As a component of the resin found in conifers, this compound contributes to the plant's defense against herbivorous organisms. wikipedia.orguni.lu It has been demonstrated to repel specific insect species and exhibits antimicrobial properties, acting as a direct defense mechanism. wikipedia.orgwikipedia.org

Volatile compounds, such as this compound, are often induced by herbivore feeding and pathogen attack. wikipedia.orguni.luguidetopharmacology.orgguidetopharmacology.org These induced volatiles can serve as direct defenses by being toxic or repellent to pests. mitoproteome.org They can also function as indirect defenses by attracting the natural enemies of herbivores, thereby reducing herbivore populations. wikipedia.orguni.lumitoproteome.org Moreover, these volatile emissions can act as intra-plant signals, priming systemic defense responses throughout the plant. wikipedia.orguni.lu

Compound Names and PubChem CIDs

2 Carene As a Chiral Synthon in Organic Synthesis

Stereoselective Synthesis of 2,2-Dimethyl-1,3-Disubstituted Cyclopropane (B1198618) Derivatives

2-Carene is a crucial starting material for the stereoselective synthesis of chiral non-racemic 2,2-dimethyl-1,3-disubstituted cyclopropane derivatives sigmaaldrich.comcenmed.comchemicalbook.comresearchgate.netresearchgate.net. These cyclopropane derivatives are often obtained through synthetic approaches that either retain the parent carane (B1198266) bicyclic skeleton or involve the controlled cleavage of the six-membered ring during the synthetic route researchgate.net. The inherent cyclopropane unit within the this compound structure makes it an ideal precursor for constructing such motifs with precise stereocontrol researchgate.net.

Enantioselective Synthesis of Biologically Active Compounds

The enantioselective synthesis of biologically active compounds is a prominent application of this compound, leveraging its chirality to produce single enantiomers of target molecules sigmaaldrich.comcenmed.comchemicalbook.comrsc.orgdntb.gov.uamdpi.com.

One notable application is the enantioselective synthesis of the sesquiterpene (+)-α-elemene sigmaaldrich.comcenmed.comchemicalbook.comsigmaaldrich.comrsc.org. This synthesis utilizes this compound as a reactant, demonstrating its role in building more complex natural products with specific stereochemistry rsc.org.

4-Substituted this compound derivatives are extensively used in the synthesis of precursors for commercially important insecticides researchgate.netichem.md. This highlights the practical significance of this compound in agrochemical research and development researchgate.netichem.md.

Functionalization of the Carene Skeleton

The functionalization of the this compound skeleton involves chemical modifications, typically at its π-bond, while often preserving the bicyclic carbon framework scispace.comresearchgate.net. This allows for the introduction of various functional groups, expanding the synthetic utility of the molecule.

The synthesis of 4-substituted this compound derivatives, such as (+)-4α-acetyl-2-carene and (+)-4α-hydroxymethyl-2-carene, is well-documented researchgate.netichem.mdperfumerflavorist.comperfumerflavorist.comresearchgate.netmolaid.comresearchgate.net. These transformations are crucial for generating intermediates with diverse applications.

Methods for Synthesis of 4-Substituted this compound Derivatives:

(+)-4α-Acetyl-2-carene: Can be synthesized by heating this compound with zinc chloride (ZnCl₂) in acetic anhydride (B1165640) (Ac₂O) solution researchgate.netichem.md. Novel imidazolinium ionic liquids have also been successfully employed for the synthesis of 4-acetyl-2-carene researchgate.netmolaid.com.

(+)-4α-Hydroxymethyl-2-carene: Can be prepared by reacting this compound with paraformaldehyde in acetic acid (AcOH) solution researchgate.netichem.md. This compound, also known as trans-4-hydroxymethyl-2-carene, is a commercially significant fragrance and a chiral platform chemical researchgate.net. The Prins reaction, starting from (+)-3-carene, is a key method for its preparation, yielding a mixture of 4-hydroxymethyl-2-carene (B1614910) and 4-hydroxymethyl-3(10)-carene perfumerflavorist.comperfumerflavorist.com. Optimized conditions using a phosphoric acid (H₃PO₄)-acetic acid (AcOH) mixture as a catalyst at 15 °C have shown selectivity to trans-4-hydroxymethyl-2-carene of approximately 67% at 50% substrate conversion researchgate.net.

The following table summarizes key derivatives and their synthesis methods:

| Compound Name | Functional Group | Synthesis Method | Key Reactants/Catalysts | Selectivity/Yield (where available) | References |

| (+)-4α-Acetyl-2-carene | Acetyl | Heating | ZnCl₂, Ac₂O | Not specified | researchgate.netichem.md |

| Novel ionic liquids | Imidazolinium ionic liquids | Good yield | researchgate.netmolaid.com | ||

| (+)-4α-Hydroxymethyl-2-carene | Hydroxymethyl | Reaction with paraformaldehyde | Paraform, AcOH | Not specified | researchgate.netichem.md |

| Prins reaction (from (+)-3-carene) | Paraform, H₃PO₄-AcOH mixture | ~67% selectivity (at 50% conversion) | perfumerflavorist.comperfumerflavorist.comresearchgate.net | ||

| 4-Formyl-2-carene | Formyl | Oxidation of 4-hydroxymethyl-2-carene | Not specified | 83:17 mixture with 4-formyl-3(10)-carene | perfumerflavorist.comperfumerflavorist.com |

The introduction of nitrogen atoms into the carene skeleton leads to the formation of N-derivatives and nitriles, which are important for various applications, including biologically active compounds researchgate.netresearchgate.netichem.md.

Methods for Nitrogen Derivatization:

Allyl Amination: Allyl amination of this compound with selenium diimide is a method for obtaining chiral carenes containing nitrogen atoms researchgate.net.

Reactions of 3-Carene (B45970) Epoxide: While primarily involving 3-carene, reactions of 3-carene epoxide with amines or sodium azide (B81097) can also lead to nitrogen-containing carene derivatives researchgate.netresearchgate.net.

Alkoxynitriles: Alkoxynitriles can be prepared from 4-hydroxymethyl-2-carene by reaction with acrylonitrile (B1666552) in an alkaline medium perfumerflavorist.comperfumerflavorist.com. For instance, a mixture of 4-hydroxymethyl-2-carene and 4-hydroxymethyl-3(10)-carene (in a 94:6 ratio) was used to prepare respective alkoxynitriles perfumerflavorist.comperfumerflavorist.com.

Amino Derivatives: Methods for producing amino derivatives of (+)-3-carene, as well as aziridines, azido-alcohols, and azidoamines, have also been described, contributing to the pool of nitrogen-containing carene derivatives researchgate.netichem.md.

Construction of Complex Polycyclic Systems (e.g., Isobenzofurans, Oxabicyclo[3.3.1]nonenes)

This compound, or mixtures containing it, serves as an effective precursor for the construction of complex polycyclic systems through reactions with aldehydes nih.govcolab.wsresearchgate.net. These synthetic pathways frequently employ acidic catalysts, such as montmorillonite (B579905) clays (B1170129) (e.g., K10) nih.govmdpi.comcolab.wsresearchgate.net. Interestingly, using this compound-containing mixtures can sometimes result in higher product yields compared to using pure this compound nih.gov.

Isobenzofurans

The condensation of this compound with various aromatic aldehydes, including benzaldehyde, salicylic (B10762653) aldehydes, vanillin, 3,4-dimethoxybenzaldehyde, and 4-hydroxy-3-methoxybenzaldehyde, facilitates the formation of isobenzofurans nih.govmdpi.comcolab.wstandfonline.comresearch.fimdpi.com. Specifically, trans-4-hydroxymethyl-2-carene, which can be synthesized from 3-carene via a Prins reaction, readily reacts with aromatic aldehydes to yield diverse heterocyclic products, including isobenzofurans mdpi.com.

When this compound undergoes condensation with aldehydes in the presence of montmorillonite clays, hexahydroisobenzofurans are formed, often as a mixture of isomers at the C(1) position nih.govmdpi.com. Research indicates that the formation of (S)-isomers of isobenzofurans is frequently predominant and energetically favored in reactions involving this compound and aldehydes like anisaldehyde nih.gov.

Several isobenzofurans synthesized from carenes have demonstrated significant research findings, including neuroprotective properties and potent inhibitory activity against the tyrosyl-DNA phosphodiesterase 1 (TDP1) enzyme, highlighting their potential in therapeutic development nih.govmdpi.comcolab.wsresearchgate.netmdpi.com.

Table 1: Research Findings on Isobenzofuran (B1246724) Synthesis from this compound

| Starting Material | Aldehyde | Catalyst | Product Type | Yield (%) | Key Finding | Citation |

| trans-4-hydroxymethyl-2-carene | Benzaldehyde | Montmorillonite clays | Isobenzofurans | N/A | Formation of isobenzofurans mdpi.com | mdpi.com |

| trans-4-hydroxymethyl-2-carene | 3,4-dimethoxybenzaldehyde | Montmorillonite K10 | Hexahydrofluoreno[9,1-bc]furan | 49 | First-time synthesis of complex polycyclic compound mdpi.com | mdpi.com |

| This compound-containing mixture | Vanillin | Montmorillonite clays | Chiral isobenzofurans | 49–60 | Effective use of mixture; neuroprotective activity colab.wstandfonline.com | colab.wstandfonline.com |

| This compound-containing mixture | 4-hydroxy-3-methoxybenzaldehyde | Montmorillonite clays | Hexahydroisobenzofuran (11a) | 60 | Higher yield than pure this compound; neuroprotective activity nih.govmdpi.com | nih.govmdpi.com |

| Pure this compound | 4-hydroxy-3-methoxybenzaldehyde | Montmorillonite clays | Hexahydroisobenzofuran (11a) | 33 | Lower yield compared to mixture nih.gov | nih.gov |

| This compound-containing mixture | Crotonaldehyde | Montmorillonite K10 | Isobenzofurans (11c) | 89 | Higher yield than pure this compound nih.gov | nih.gov |

Oxabicyclo[3.3.1]nonenes

Compounds featuring a 3-oxabicyclo[3.3.1]nonane (or nonene) scaffold are also formed during the condensation reactions of this compound (or 3-carene) with aldehydes, typically appearing as minor products nih.govresearchgate.netmdpi.comresearchgate.net. Similar to the isobenzofurans, these compounds have been explored for their biological activities, including their investigation as inhibitors of tyrosyl-DNA phosphodiesterase 1 (TDP1) researchgate.netmdpi.comresearchgate.net. Furthermore, certain 3-oxabicyclo[3.3.1]nonenes have been reported to exhibit antileishmanial activity and act as estrogen receptor agonists mdpi.com.

Synthesis of Glycosylated this compound Derivatives

While this compound is recognized as a versatile chiral synthon for a broad spectrum of organic transformations researchgate.netresearchgate.netmdpi.com, and glycosylation is a well-established chemical strategy for modifying various compounds, particularly peptides and other biomolecules bachem.comnih.govnih.govgoogle.com, detailed research findings specifically on the direct synthesis of glycosylated this compound derivatives were not extensively identified in the current literature search.

General glycosylation methods involve the attachment of carbohydrate units to target molecules, often requiring the presence of suitable functional groups (e.g., hydroxyl groups, amines) on the substrate for linkage formation bachem.comnih.govnih.gov. Although it is chemically conceivable that this compound could be functionalized to enable subsequent glycosylation, specific examples or detailed synthetic routes for such derivatives were not found within the scope of this review.

Compound Names and PubChem CIDs

Biological Activities and Pharmacological Potential of 2 Carene

Antimicrobial Efficacy

The antimicrobial potential of 2-carene has been investigated, primarily as a component of essential oils. Its efficacy spans both antibacterial and antifungal domains.

Essential oils containing this compound have demonstrated antibacterial activity. For instance, essential oil extracted from Chamaecyparis obtusa, which contains 17.41% this compound, effectively inhibited the growth of Escherichia coli ATCC 33312 and Klebsiella oxytoca ATCC 10031. However, it is noted that most Gram-negative bacteria showed resistance even at high concentrations (21.8 mg/ml) of the essential oil. nih.gov While direct mechanistic studies on isolated this compound are less common in the provided literature, related monoterpenes like 3-carene (B45970) have been shown to exert bactericidal effects by disrupting bacterial cell membranes and binding to bacterial genomic DNA. mdpi.com General mechanisms of antibacterial agents often involve the inhibition of bacterial cell wall synthesis, disruption of the cytoplasmic membrane, or interference with protein and nucleic acid synthesis. openstax.orgresearchgate.net

This compound has demonstrated antifungal capabilities, although its potency can vary compared to other compounds. Studies indicate that (+)-2-carene exhibits antifungal activity against Botrytis cinerea, though its efficacy was observed to be lower than that of bornyl acetate (B1210297) and terpinyl acetate. tandfonline.comtandfonline.com The antifungal activity of (+)-2-carene was not found to be concentration-dependent at concentrations exceeding 2 µl. tandfonline.com

Furthermore, essential oils rich in δ-2-carene have shown notable antifungal effects. An essential oil derived from Cymbopogon schoenanthus, containing 16.0% δ-2-carene, displayed good activity against Aspergillus fumigatus and Aspergillus flavus, with inhibition zone diameters of 29.5 mm and 23 mm, respectively. Its activity against Penicillium sp. was comparatively lower, with an 11 mm inhibition zone. cabidigitallibrary.orgresearchgate.net A related compound, (+)-3-carene, has also exhibited high antifungal activity against various mycelial and yeast-like fungi. researchgate.net

Table 1: Antifungal Activity of this compound and Essential Oils Containing this compound

| Compound/Essential Oil | Target Organism | Effect/Inhibition Zone | Reference |

| (+)-2-Carene | Botrytis cinerea | Antifungal activity (lower than bornyl acetate and terpinyl acetate) | tandfonline.comtandfonline.com |

| Cymbopogon schoenanthus essential oil (16.0% δ-2-carene) | Aspergillus fumigatus | 29.5 mm inhibition zone | cabidigitallibrary.orgresearchgate.net |

| Cymbopogon schoenanthus essential oil (16.0% δ-2-carene) | Aspergillus flavus | 23 mm inhibition zone | cabidigitallibrary.orgresearchgate.net |

| Cymbopogon schoenanthus essential oil (16.0% δ-2-carene) | Penicillium sp. | 11 mm inhibition zone | cabidigitallibrary.orgresearchgate.net |

Anti-inflammatory Properties and Mechanistic Insights

This compound is recognized for its general anti-inflammatory properties. ontosight.airesearchgate.net Research into essential oils containing this compound has provided insights into potential mechanisms. For instance, the essential oil from Monarda didyma, which includes δ-2-carene, demonstrated anti-inflammatory effects in an in vitro model using LPS-stimulated U937 cells. This activity was associated with a decreased expression of the pro-inflammatory cytokine IL-6 and an increased expression of miR-146a, suggesting an involvement of the Toll-like receptor-4 signaling pathway. nih.govresearchgate.net

More broadly, other monoterpenes are known to exert anti-inflammatory effects by modulating key signaling pathways. These include the inhibition of components within the mitogen-activated protein kinase (MAPK) family and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), as well as the activation of anti-inflammatory pathways such as Nrf2 and Sirtuin-1 (SIRT1). mdpi.comresearchgate.net While these specific molecular insights are not directly attributed to this compound in the available literature, they illustrate the general mechanisms through which monoterpenes can mitigate inflammatory responses.

Insecticidal and Insect Repellent Activities

This compound and related compounds have shown promise in insect control due to their insecticidal and repellent properties. This compound is identified as an active component in Chinopodium ambrosiodes essential oil, which exhibits both fumigant and contact toxicity against pests such as Sitophilus zeamais. mdpi.com

A related bicyclic monoterpene, 3-carene, has been more extensively studied for its effects on insects. It demonstrated significant insecticidal activity against the maize weevil (Sitophilus zeamais). At a concentration of 12 ppm (terpene/maize), 3-carene resulted in over 98% mortality of mature weevils and achieved a 100% reduction in progeny production after a 14-day exposure period. mdpi.com When applied as a fumigant, 3-carene exhibited a lethal concentration 50% (LC50) of 0.610 ppm after 24 hours of exposure. mdpi.com Furthermore, 3-carene acted as a repellent to weevils at concentrations above 3 ppm, leading to an 80% reduction in grain damage. mdpi.com These findings suggest the potential of this compound and its analogs as natural alternatives for pest management.

Table 2: Insecticidal and Repellent Activity of 3-Carene (Related Compound)

| Activity Type | Target Insect | Concentration/Dose | Effect/Result | Reference |

| Insecticidal | Sitophilus zeamais (mature weevils) | 12 ppm | >98% mortality after 14 days | mdpi.com |

| Sitophilus zeamais (progeny) | 12 ppm | 100% reduction in progeny production | mdpi.com | |

| Fumigant | Sitophilus zeamais | LC50: 0.610 ppm | 50% mortality after 24 hours | mdpi.com |

| Repellent | Sitophilus zeamais | >3 ppm | Repellent effect, 80% reduction in grain damage | mdpi.com |

Antioxidant Effects and Radical Scavenging Capabilities

This compound is generally recognized for its antioxidant properties. ontosight.ai However, specific studies on its isolated antioxidant activity have yielded varied results. In some DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, δ-2-carene has shown "extremely weak antioxidant effects" or "no antioxidant activity" when tested as a pure compound. brieflands.comtandfonline.com Similarly, in a deoxyribose degradation assay, it exhibited "very weak antioxidant effects." tandfonline.com

Conversely, another study indicated that this compound possessed high Cellular Antioxidant Activity (CAA). Despite this, its concentration in the tested essential oils was relatively low (e.g., 1.1% in white pepper essential oil). frontiersin.org In terms of radical scavenging, this compound's superoxide (B77818) radical scavenging activity (SR) and DPPH radical scavenging activity (DR) were reported to be lower than those of other monoterpenes like limonene (B3431351) and 3-carene. frontiersin.org The presence of C=C double bonds in monoterpenes, including this compound, is thought to contribute to their reactivity and potential for radical scavenging. frontiersin.org

Potential in Anticancer Research

The potential of this compound in anticancer research is an emerging area of study. In silico and molecular dynamic simulation studies have been conducted to evaluate the anticancer activity of this compound against breast cancer receptors, suggesting a "remarkable anticancer potential." researchgate.netcolab.ws

As a member of the monoterpene class, this compound falls within a group of natural products that are extensively investigated for their anticancer biology. Monoterpenes have demonstrated various anti-tumor properties, including the induction of apoptosis (programmed cell death) and autophagy, inhibition of cancer cell proliferation, migration, and invasion, and enhancement of the sensitivity of cancer cells to conventional anticancer agents. mdpi.comnih.gov While these broader findings apply to the monoterpene class, they provide a framework for understanding the ongoing research into this compound's specific role and mechanisms in anticancer strategies.

Inhibition of Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Enzyme

Tyrosyl-DNA phosphodiesterase 1 (TDP1) is a crucial DNA repair enzyme that plays a significant role in removing covalent adducts from the 3′ end of DNA nih.govnih.gov. Specifically, TDP1 can neutralize the effects of anticancer drugs known as topoisomerase 1 (TOP1) poisons, such as topotecan (B1662842) and irinotecan, which stabilize covalent complexes of TOP1 with DNA nih.govnih.govfishersci.com. Therefore, inhibiting TDP1 is considered a promising strategy to sensitize tumor cells to the action of TOP1 poisons, thereby enhancing the efficacy of existing anticancer therapies nih.govnih.gov.

Recent research has explored the anti-TDP1 activity of compounds derived from carene. Two novel structural types of TDP1 inhibitors, featuring hexahydroisobenzofuran and 3-oxabicyclo[3.3.1]nonane scaffolds, have been discovered. These monoterpene-derived compounds were synthesized through a preliminary isomerization of (+)-3-carene to (+)-2-carene, followed by reactions with various aldehydes nih.gov. All tested compounds demonstrated inhibitory activity against the TDP1 enzyme at micro- and submicromolar concentrations, with the most potent compound achieving an IC50 value of 0.65 µM. Furthermore, a synergistic effect was observed when certain TDP1 inhibitors (e.g., compounds 11h and 12k) were combined with topotecan in HEK293FT cells, an effect not seen in TDP1-knockout cells, suggesting that the synergy is directly linked to TDP1 inhibition. This indicates that sensitizing cancer cells with non-cytotoxic TDP1 inhibitors derived from this compound could potentially enhance the effectiveness of current pharmaceuticals and reduce their toxic side effects.

Role as a Molecular Platform for Novel Therapeutic Agents

Monoterpenes, including this compound, are increasingly recognized as valuable molecular platforms for the development of novel therapeutic agents and cancer medicines nih.gov. The unique bicyclic structure of this compound provides a versatile scaffold for chemical modifications, leading to the synthesis of diverse heterocyclic compounds with potential biological activities.

For instance, the reaction of this compound with aldehydes can lead to the formation of hexahydroisobenzofurans and 3-oxabicyclo[3.3.1]nonane derivatives nih.gov. Some of these synthesized derivatives have demonstrated high cytotoxic activity, highlighting their potential in drug discovery. The ability to create non-racemic (optically active) compounds with specific spatial arrangements of atoms from chiral this compound is particularly crucial for developing pharmaceuticals and agrochemicals with desired properties nih.gov. This approach leverages the natural abundance of this compound to generate new chemical entities with promising pharmacological profiles.

Biotransformation Studies in Biological Systems

Biotransformation refers to the chemical modification of compounds by living organisms, a process that can provide insights into metabolic pathways and potential applications nih.gov. Studies on this compound's biotransformation reveal how it is metabolized in different biological systems, leading to the formation of various oxygenated products.

Microbial Transformation Pathways

Microorganisms play a significant role in the biotransformation of monoterpenes like this compound, utilizing them as carbon and energy sources or as part of detoxification processes. Initial transformations often involve the introduction of functional groups, oxidation reactions, and molecular rearrangements.

Studies have shown that this compound can undergo microbial degradation. For example, in denitrifying enrichment cultures, the formation of p-cymene (B1678584) from this compound has been observed, suggesting a microbial origin for p-cymene. Certain Alcaligenes defragrans strains have been identified that can utilize (+)-2-Carene, among other monoterpenes. Furthermore, Picea abies suspension cultures have been shown to transform (1S)-2-Carene into oxygenated products, albeit slowly. The primary product identified from this biotransformation was (1S)-2-caren-4-one. Other hydroxylated products, such as (1S,4R)-2-caren-4-ol and (1R)-p-mentha-1(7),2-dien-8-ol, were initially formed and subsequently consumed through further transformations. The biotransformation products of carenes have also been noted for their antifungal and antibacterial properties. Additionally, Mycobacterium smegmatis DSM 43061 has been reported to oxidize (+)-2-Carene to (-)-isochaminic acid.

Metabolic Fates in Mammalian Systems

Information specifically on the metabolic fates of this compound in mammalian systems is less extensively documented compared to some other monoterpenes. However, general principles of terpenoid biotransformation in mammals involve processes such as oxidation, hydroxylation, and conjugation.

For the related compound, delta(3)-carene (3-Carene), in vitro studies using human liver microsomes and recombinant human cytochrome P450 (CYP) enzymes have identified specific metabolic pathways. These studies revealed the formation of two main metabolites: delta(3)-carene-10-ol and delta(3)-carene-epoxide. Human CYP2B6, CYP2C19, and CYP2D6 were found to catalyze the formation of delta(3)-carene-10-ol, with CYP2B6 exhibiting the highest activity. Delta(3)-carene-epoxide formation was primarily catalyzed by CYP1A2. These findings for 3-Carene provide insights into the potential types of metabolic transformations that bicyclic monoterpenes like this compound might undergo in mammalian systems, typically involving oxidation at various positions on the molecule. Such metabolism studies are crucial for understanding detoxification pathways and predicting pharmacokinetic profiles of organic compounds in biological systems.

Advanced Analytical and Spectroscopic Characterization of 2 Carene

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for separating 2-Carene from complex matrices and for its subsequent quantification. Given its volatile nature, gas chromatography is the primary technique, while high-performance liquid chromatography is more suited for its less volatile derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds like this compound. This technique combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.

Detailed Research Findings: this compound is a common component identified in the essential oils of various plant species using GC-MS. For instance, it has been found as a major component in the chloroform (B151607) extract of Aspilia africana leaves, constituting 19.76% of the extract journalajopacs.com. Similarly, it has been identified in Achillea filipendulina essential oil at 16.22% biomedgrid.com. In Citrus maxima (grapefruit) leaf and fruit rind essential oils, this compound was detected, albeit as a minor constituent (0.06%) japsonline.com. Its presence has also been noted in Rhododendron tomentosum leaves researchgate.net.

The identification of this compound via GC-MS relies on its characteristic retention time and fragmentation pattern in the mass spectrum. Typical GC-MS analyses utilize a non-polar stationary phase, such as an Agilent Technologies HP5 MS column (30m length, 0.320 mm internal diameter, 0.25 microns thickness) journalajopacs.com. Helium is commonly used as the carrier gas journalajopacs.com. Oven temperature programs often involve an initial low temperature (e.g., 80°C held for 2 minutes) followed by a ramp to higher temperatures journalajopacs.com. Identification is typically achieved by comparing the obtained mass spectra with established mass spectral libraries, such as NIST and WILEY databases japsonline.com. The Kovats Retention Index for this compound on a standard non-polar column is reported to be around 996-1008 nih.gov.

Table 1: Typical GC-MS Parameters for this compound Analysis

| Parameter | Typical Value/Description | Source |

| Column Type | HP5 MS (or similar 5% phenyl methyl siloxane equivalent) | journalajopacs.com |

| Column Dimensions | 30 m x 0.320 mm x 0.25 µm | journalajopacs.com |

| Carrier Gas | Helium | journalajopacs.com |

| Injector Temperature | 240°C | japsonline.com |

| Detector Temperature | 240°C | japsonline.com |

| Oven Program (Example) | 80°C (2 min hold), then ramp | journalajopacs.com |

| Injection Volume | 1 µL | journalajopacs.com |

| Identification Method | Mass spectral library matching (NIST, WILEY) | japsonline.com |

| Kovats Retention Index | 996-1008 (standard non-polar) | nih.gov |

High-Performance Liquid Chromatography (HPLC) for Derivatives

While this compound itself is highly volatile and primarily analyzed by GC-MS, High-Performance Liquid Chromatography (HPLC) is employed for the analysis of its less volatile derivatives or for marker compounds in complex extracts where this compound might be a precursor or part of a larger structure. For instance, a new Δ-2-carene-β-D-glucopyranoside derivative, specifically ∆-2-carene-6-ol-6-O-(2',6'-diacetyl)-β-D-glucopyranoside, has been isolated and characterized from Fagonia longispina using spectroscopic analyses, implying that HPLC could be used for its purification and quantification csic.es. Similarly, HPLC has been used to validate the analysis of marker compounds in essential oils where this compound was identified as predominant researchgate.net.

General HPLC methods for natural products often involve normal-phase HPLC (NP-HPLC) using silica (B1680970) columns (e.g., 4.6 × 250 mm, 5 µm particle size) mdpi.com. Mobile phases typically consist of mixtures of non-polar and moderately polar solvents such as n-hexane, tetrahydrofuran, 2-propanol, and acetonitrile, often with isocratic elution mdpi.com. Detection can be achieved using diode array detectors (DAD) for UV-absorbing compounds or fluorescence detectors (FLD) for fluorescent derivatives mdpi.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural elucidation of this compound, providing detailed information about the connectivity and chemical environment of its atoms. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial.

Proton NMR (1H NMR)

Proton NMR (1H NMR) spectroscopy provides insights into the number, type, and connectivity of hydrogen atoms within the this compound molecule. The chemical shifts (δ), multiplicities, and coupling constants (J values) of the proton signals are characteristic of its bicyclic monoterpene structure.

Detailed Research Findings: 1H NMR spectra for this compound are available in spectral databases nih.govchemicalbook.com. For structural elucidation, 1H NMR experiments are typically performed at high field strengths (e.g., 600.30 MHz) using deuterated solvents like CDCl3, with chemical shifts referenced to residual solvent signals (e.g., δ(H) 7.24 ppm for CHCl3) researchgate.net. The spectrum of this compound would show distinct signals for its olefinic proton, the cyclopropane (B1198618) ring protons, the methylene (B1212753) protons, and the various methyl groups attached to the ring system.

Table 2: Expected 1H NMR Chemical Shift Ranges for this compound (Illustrative)

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity (Typical) |

| Olefinic Proton | 5.0 - 5.5 | Multiplet |

| Cyclopropane Protons | 0.7 - 1.2 | Multiplets |

| Methylene Protons | 1.5 - 2.5 | Multiplets |

| Geminal Methyl Protons | 0.8 - 1.1 | Singlets |

| Vinylic Methyl Protons | 1.6 - 1.8 | Singlet/Multiplet |

Carbon-13 NMR (13C NMR)

Carbon-13 NMR (13C NMR) spectroscopy provides information on the carbon skeleton of this compound, revealing the number of unique carbon environments and their hybridization states.

Detailed Research Findings: 13C NMR spectra for this compound are also accessible in spectral databases nih.govchemicalbook.com. Experiments are commonly conducted at frequencies such as 150.95 MHz in CDCl3, with chemical shifts referenced to the solvent (e.g., δ(C) 76.90 ppm for CDCl3) researchgate.net. The 13C NMR spectrum of this compound would display ten distinct carbon signals, corresponding to the two olefinic carbons, the two cyclopropane carbons, the two methylene carbons, and the four methyl carbons. Techniques like J-modulation (JMOD) or Distortionless Enhancement by Polarization Transfer (DEPT) are often used in conjunction with 13C NMR to differentiate between methyl (CH3), methylene (CH2), methine (CH), and quaternary (C) carbons researchgate.netemerypharma.com.

Table 3: Expected 13C NMR Chemical Shift Ranges for this compound (Illustrative)

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Olefinic Carbons (C=C) | 120 - 150 |

| Cyclopropane Carbons | 15 - 30 |

| Methylene Carbons | 20 - 40 |

| Quaternary Carbon | 25 - 35 |

| Methyl Carbons | 15 - 30 |

Mass Spectrometry (MS) Techniques for Molecular Information

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful technique for the identification and characterization of this compound in complex mixtures, such as essential oils researchgate.netnih.gov. The molecular weight of this compound is 136.23 g/mol , which corresponds to its molecular ion (M⁺) at m/z 136 in electron ionization (EI) mass spectrometry sigmaaldrich.comnist.gov.

The fragmentation pattern observed in the mass spectrum of this compound provides characteristic peaks that aid in its identification. According to NIST Mass Spectrometry Data Center, key fragment ions for this compound (CID 79044) include a top peak at m/z 93, a second highest peak at m/z 121, and the molecular ion at m/z 136 nih.gov. These fragments arise from the energetic instability of the molecular ion, which breaks into smaller charged and uncharged species libretexts.org.

Collision-induced dissociation (CID) studies further differentiate this compound from its isomers, such as 3-carene (B45970). In proton-transfer reaction ion trap mass spectrometry (PIT-MS) at an optimal E/N-value of approximately 95 Td, the parent ion mass of 137 amu (protonated molecular ion, [M+H]⁺) is dominant for monoterpenes like this compound researchgate.net. The CID patterns of this compound and 3-carene can be distinguished by specific fragment ratios, such as the m95/m81 ratio researchgate.net. Predicted collision cross-section (CCS) values for various adducts of (+)-2-carene have also been computed, providing additional data for its characterization in ion mobility spectrometry applications uni.lu.

Table 1: Characteristic Mass Spectrometry Data for this compound

| Property/Fragment | Value | Description | Source |

| Molecular Weight | 136.23 g/mol | Mass of the intact this compound molecule. | sigmaaldrich.comnist.gov |

| Molecular Ion (M⁺) | m/z 136 | Observed in electron ionization (EI) MS. | nih.gov |

| Top Fragment Peak | m/z 93 | Most abundant fragment ion in EI-MS. | nih.gov |

| Second Highest Fragment Peak | m/z 121 | Significant fragment ion in EI-MS. | nih.gov |

| Dominant Parent Ion (PIT-MS) | m/z 137 | Protonated molecular ion [M+H]⁺ at ~95 Td. | researchgate.net |

| Distinguishing CID Ratio | m95/m81 | Used to differentiate this compound from 3-carene. | researchgate.net |

X-ray Crystallography for Structural Determination of Derivatives

While this compound itself is a liquid at room temperature, making direct single-crystal X-ray crystallography challenging, this technique is invaluable for determining the precise three-dimensional structure and absolute configuration of its solid derivatives researchgate.netuni-siegen.de. X-ray crystallography involves diffracting X-rays through a crystalline sample, and the resulting diffraction pattern is used to reconstruct the electron density map, from which atomic positions and bond connectivity are determined uni-siegen.deicdd.com.

A notable example involves the X-ray crystallographic study of a bicyclic 1,3-oxazepine derivative (compound 9), which was synthesized from (+)-2-carene researchgate.net. This analysis confirmed both the structure and the absolute configuration of the derivative. Detailed structural parameters, including specific bond lengths and dihedral angles, were elucidated. For instance, bond lengths for the C11-N1 and C11-O1 bonds were determined to be 1.25 Å and 1.37 Å, respectively. Furthermore, the dihedral angle for N1-C11-C12-C17 was found to be -9.6(7)°, indicating that the OCN group is nearly coplanar with an adjacent phenyl ring researchgate.net. Such precise structural data are critical for understanding the reactivity and properties of this compound-derived compounds.

Table 2: X-ray Crystallographic Data for a this compound Derivative

| Structural Parameter | Value | Description | Source |

| Compound | Bicyclic 1,3-oxazepine derivative (Compound 9) | Derivative synthesized from (+)-2-carene. | researchgate.net |

| C11-N1 Bond Length | 1.25 Å | Bond length within the oxazepine ring. | researchgate.net |

| C11-O1 Bond Length | 1.37 Å | Bond length within the oxazepine ring. | researchgate.net |

| N1-C11-C12-C17 Dihedral Angle | -9.6(7)° | Indicates near coplanarity of the OCN group with a phenyl ring. | researchgate.net |

| Confirmed Features | Structure and Absolute Configuration | Confirmed by X-ray crystallography. | researchgate.net |

Computational and Theoretical Studies on 2 Carene

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time, providing insights into their dynamic behavior and interactions within a system. While extensive dedicated MD simulations focusing solely on the intrinsic dynamics of 2-Carene in various environments are not widely detailed in the provided literature, this compound has been a component in MD studies investigating protein-ligand complexes. For instance, the Desmond module was employed to run simulations of a this compound top-docked complex, although the primary focus of that particular study was on protein instability during freezing, specifically concerning Lactate Dehydrogenase (LDH) protein. researchgate.net These simulations contribute to understanding the interatomic interactions within bimolecular systems where this compound acts as a ligand.

Quantum Mechanical (QM) Calculations

Quantum Mechanical (QM) calculations, such as Density Functional Theory (DFT) and ab initio methods, are instrumental in determining the electronic structure, energy, and other properties of molecules. These methods have been applied to this compound to unravel its structural and electronic origins. Calculations performed at the DFT/B3LYP/aug-c-pVTZ level of theory have indicated the existence of two conformers for this compound. researchgate.net This inherent flexibility of this compound results in two quasidegenerate conformations, which are interlinked by a large-amplitude ring-puckering motion. researchgate.netresearchgate.net These conformers differ primarily in the conformation of the cyclohexene (B86901) ring. researchgate.net Furthermore, linear-response computations of dispersive optical activity, utilizing both DFT (B3LYP/aug-cc-pVTZ) and coupled-cluster (CCSD/aug-cc-pVDZ) levels of theory, have been employed to understand the chiroptical properties of this compound. researchgate.net Specific studies have also investigated the difference in specific rotation among the stable conformers of (S)-(+)-2-Carene, analyzing specific rotation in terms of rotational strength in configuration space. acs.org

Molecular Docking Studies for Biological Interactions

Molecular docking studies predict the preferred orientation of one molecule (ligand) to another (receptor) when bound to form a stable complex, providing insights into potential biological interactions and binding affinities. This compound has been investigated in such studies. Notably, δ-2-Carene exhibited a high docking score with the 3IX3 target, identified as the LasR protein receptor of Pseudomonas aeruginosa. The docking score for δ-2-Carene was reported to be favorable, surpassing that of the co-crystallized inhibitor, which had a score of -6.05 kcal/mol. mdpi.com

The binding affinities of some identified phytoconstituents with the LasR protein receptor (PDB ID: 3IX3) are presented in the table below. mdpi.com

| Compound Name | Docking Score (kcal/mol) |

| α-Pinene | -6.05 (better than co-crystallized inhibitor) |

| β-Pinene | -6.05 (better than co-crystallized inhibitor) |

| δ-2-Carene | -6.05 (better than co-crystallized inhibitor) |

| ρ-Cymene | -6.05 (better than co-crystallized inhibitor) |

| meta-Cymene | -6.05 (better than co-crystallized inhibitor) |

| Dill Ether | -6.05 (better than co-crystallized inhibitor) |

| trans-Caranone | -6.05 (better than co-crystallized inhibitor) |

| Dihydro Carveol (neoiso) | -6.05 (better than co-crystallized inhibitor) |

Additionally, this compound was identified as a compound in an ethanolic extract that underwent molecular docking against SARS-CoV-2 Spike Protein (PDB ID 6LU7) and the SARS-CoV-2 Spike Protein – ACE2 receptor complex (PDB ID 6LZG). However, specific binding energy values for this compound in these interactions were not provided in the available literature, with data presented for other compounds within the extract. ijam.co.in

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling aims to establish a correlation between the chemical structure of a molecule and its biological activity, facilitating the design of new compounds with improved properties. While SAR studies are fundamental in drug discovery and optimization, specific detailed SAR modeling focusing solely on this compound and directly linking its structural features to a range of biological activities is not extensively documented in the provided search results. Most SAR discussions in the retrieved literature pertain to derivatives of 3-Carene (B45970) or other distinct compound classes. sigmaaldrich.comgardp.orgnih.govnih.gov

Conformational Analysis of this compound and Its Derivatives

Conformational analysis explores the various three-dimensional arrangements (conformers) that a molecule can adopt due to rotation around single bonds, and the relative energies of these conformers. For this compound, computational studies have revealed significant insights into its conformational landscape. The inherent flexibility of the this compound molecule leads to the existence of two quasidegenerate conformations. researchgate.netresearchgate.net These distinct conformers are interconverted by a large-amplitude ring-puckering motion, specifically involving the cyclohexene ring portion of its bicyclic structure. researchgate.netresearchgate.net Theoretical calculations, such as those performed using DFT/B3LYP/aug-c-pVTZ, have been instrumental in identifying these conformers and understanding their energetic relationships. researchgate.net The study of these stable conformers is also crucial for understanding their chiroptical properties, such as specific rotation. acs.org

Environmental Fate and Atmospheric Chemistry of 2 Carene

Atmospheric Oxidation Processes

Once emitted into the troposphere, 2-carene undergoes rapid oxidation. The primary daytime oxidant is the hydroxyl radical (OH), while at night, reactions with the nitrate (B79036) radical (NO3) and ozone (O3) become dominant pathways for its removal. radical-air.eu These reactions initiate complex chemical cascades, transforming the parent hydrocarbon into a variety of oxygenated products.

The reaction of this compound with ozone is a significant atmospheric degradation pathway, particularly in regions and times where other oxidants are less abundant. This ozonolysis reaction proceeds with a determined rate constant, leading to the formation of various products, including aldehydes and secondary radicals. copernicus.org

Research conducted in atmospheric simulation chambers has quantified the kinetics and products of this reaction. A notable product is caronaldehyde, although its yield from ozonolysis is relatively low. copernicus.org Significantly, the ozonolysis of this compound is also a source of hydroxyl (OH) radicals in the atmosphere, which can then influence further atmospheric chemistry. copernicus.org

| Parameter | Value |

|---|---|

| Rate Constant (kO3) | (4.4 ± 0.2) × 10-17 cm3 s-1 |

| Caronaldehyde Yield | 0.06 ± 0.02 |

| OH Radical Yield | 0.65 ± 0.10 |

Data sourced from atmospheric simulation chamber experiments. copernicus.org

During the daytime, the primary atmospheric sink for this compound is its reaction with the hydroxyl (OH) radical, often referred to as the "detergent of the atmosphere". radical-air.eu This reaction is rapid and leads to the formation of organic peroxy radicals (RO2), which subsequently react with nitric oxide (NO) to either regenerate OH or form organic nitrates (RONO2). copernicus.org The formation of organic nitrates acts as a termination step for the radical chain and contributes to the formation of SOA. copernicus.org

The reaction rate and the yields of key first-generation products have been experimentally determined. Caronaldehyde is a major product of this oxidation pathway. copernicus.org The formation of organic nitrates is also a significant outcome, with a substantial yield reported from the reaction of the this compound-derived peroxy radical with NO. copernicus.org

| Parameter | Value |

|---|---|

| Rate Constant (kOH) at 304 K | (8.0 ± 0.5) × 10-11 cm3 s-1 |

| Caronaldehyde Yield | 0.30 ± 0.05 |

| Organic Nitrate (RONO2) Yield | 0.25 ± 0.04 |

Data from gas-phase experiments in the SAPHIR simulation chamber. copernicus.org

During nighttime, in the absence of sunlight to photolyze NO3, the nitrate radical becomes a crucial oxidant for many biogenic volatile organic compounds, including this compound. nih.govcopernicus.org The reaction of this compound with NO3 radicals is an important interaction between natural emissions from the biosphere and anthropogenic emissions of nitrogen oxides. nih.govcopernicus.org This pathway contributes significantly to the regional and global budgets of reactive nitrogen, ozone, and organic aerosol. nih.gov The oxidation of monoterpenes like this compound by nitrate radicals is a substantial source of SOA globally. noaa.gov This process leads to the formation of organic nitrates in the particle phase, which can constitute a significant fraction of the total SOA mass. copernicus.org

Formation of Secondary Organic Aerosols (SOA)

The atmospheric oxidation of this compound leads to the formation of products with lower volatility than the parent compound. acs.org These less volatile products can partition from the gas phase to the particle phase, nucleating to form new particles or condensing onto existing aerosol particles, thus creating secondary organic aerosol (SOA). acs.org Studies have shown that the ozonolysis of this compound, for instance, leads to significant particle mass concentrations. rsc.org The SOA mass yield from the photochemical oxidation of this compound has been measured at 31%, indicating its high potential to contribute to atmospheric particulate matter. nih.gov

The formation of SOA from this compound oxidation is sensitive to environmental conditions such as temperature and relative humidity (RH). rsc.org

Relative Humidity: Relative humidity has a more pronounced effect on the initial stages of particle formation. At high RH (around 80%), a significant increase in the particle nucleation rate and number concentration is observed compared to dry conditions. rsc.org This is likely due to the enhanced formation of stable clusters involving water and inorganic species. rsc.org While RH strongly influences particle numbers, its effect on the final particle mass concentration is not as significant. rsc.org Some studies have noted a positive correlation between higher RH and higher SOA formation. copernicus.org

| Condition | Effect on Particle Number | Effect on Particle Mass |

|---|---|---|

| Decreasing Temperature (20°C to 0°C, Dry) | Minimal dependence | Minimal dependence |

| Increasing Relative Humidity (Dry to ~80%) | Considerable increase | No significant effect |

Findings based on dark ozonolysis experiments. rsc.org

The chemical composition of SOA derived from this compound is complex, consisting of a multitude of highly oxygenated and functionalized molecules. Chamber studies have identified several key oxidation products in the particle phase.

During ozonolysis experiments, specific dicarboxylic acids have been identified as important components of the aerosol. The mass fractions of these key products can vary with temperature, indicating that at lower temperatures, continuous condensation is favored, while at higher temperatures, evaporation and further reactions may become more important. rsc.org

Key Identified Oxidation Products in this compound SOA:

cis-3-Caric acid rsc.org

cis-3-Caronic acid rsc.org

Photochemical oxidation (OH-initiated) of this compound also produces a range of low-volatility products that form SOA. The particle phase is generally dominated by species containing 7 to 10 carbon atoms (C7–C10) and is significantly more oxygenated than the gas phase, with molecules containing five or six oxygen atoms being prevalent. nih.govacs.org One of the most abundant signals detected in the particle phase corresponds to the molecular formula C8H12O5. nih.gov Furthermore, the formation of highly oxygenated organic molecules (HOMs) is a critical feature of this compound oxidation, contributing significantly to the initial stages of aerosol formation. nih.govrsc.org

Emissions from Biogenic and Anthropogenic Sources

This compound, a bicyclic monoterpene, enters the atmosphere from both natural (biogenic) and human-related (anthropogenic) sources. copernicus.orgcopernicus.org On a global scale, biogenic emissions are the predominant source of atmospheric terpenes, including this compound. mdpi.com However, in specific industrial or urban areas, anthropogenic emissions can become significant contributors to local air chemistry. copernicus.orgwitpress.com These emissions play a crucial role in atmospheric chemistry, acting as precursors to the formation of secondary organic aerosols (SOA) and ground-level ozone. mdpi.comnih.govmdpi.com

Volatile Organic Compound (VOC) Emissions from Vegetation

Vegetation is the primary natural source of this compound, which is emitted as a biogenic volatile organic compound (BVOC). mdpi.com BVOCs are synthesized by plants through secondary metabolic pathways and are released from various parts of the plant, including leaves, stems, and roots. mdpi.com The composition and rate of these emissions are highly dependent on the plant species, as well as environmental factors like temperature and solar radiation. mdpi.com

Coniferous trees, in particular, are significant emitters of monoterpenes. mdpi.com this compound is a known constituent of the essential oils and resins of various pine and spruce species. witpress.comnih.gov For instance, it is a notable component of turpentine (B1165885), with concentrations that can be as high as 42% depending on the source tree. thegoodscentscompany.com Scots pine (Pinus sylvestris) and Norway spruce (Picea abies) are two common boreal conifers known to emit this compound. witpress.comnih.gov While broad-leaved trees are often primary emitters of isoprene (B109036), conifers generally emit monoterpenes like this compound, α-pinene, and β-pinene. mdpi.com

Vegetation fires, which can be of natural or human origin, also represent a significant source of BVOCs. nih.gov The combustion of biomass releases a complex mixture of compounds into the atmosphere, including various isoprenoids that can influence atmospheric chemistry. nih.gov

Emissions from Wood Processing and Industrial Activities

Anthropogenic emissions of this compound are largely linked to the processing of wood and forestry-related industries. witpress.com Activities such as the drying, machining, and tooling of wood, especially from coniferous trees, release the terpenes contained within the wood into the atmosphere. witpress.com These industrial processes can lead to concentrated localized emissions that impact the work environment and local air quality. witpress.comnih.gov

The terpene composition emitted during wood processing often reflects the content of the raw wood. witpress.com In Norway spruce, for example, the dominant monoterpenes are α-pinene, β-pinene, and 3-carene (B45970) (an isomer of this compound), often found in an approximate ratio of 3:2:1. witpress.com The production of wood-based biofuels, such as wood pellets, is another key industrial source. witpress.com High temperatures used in processes like sawdust drying can volatilize a significant portion of the terpenes present in the wood. witpress.com It has been estimated that 50-80% of monoterpenes in sawdust can be emitted during drying. witpress.com

Research into the Nordic wood industry has highlighted that processes involving elevated temperatures lead to a higher proportion of sesquiterpenes in emissions compared to natural emissions from forests. witpress.com Key emission points in the wood industry include lumber drying, sawing, and pellet production. witpress.com

Table 1: Estimated Terpene Emissions from Wood Pellet Production

| Production Volume (tonnes) | Sawdust Terpene Content | Emission Range (tonnes) |

| 50,000 | 0.3–1.1 mg/kg (dry weight) | 10–50 |

This table is based on data indicating that 70–95% of terpenes in dry sawdust are released during pellet production. witpress.com

Table 2: Measured Peak Terpene Concentrations in Wood Pellet Plants

| Sawdust State | Peak Terpene Concentration (mg/m³) |

| Dried Sawdust (Plant 1) | 23 |

| Dried Sawdust (Plant 2) | 15 |

| Non-dried Sawdust | 119 |

This data illustrates the higher emission potential when processing non-dried sawdust. witpress.com

Emerging Research Directions and Future Prospects of 2 Carene

Development of Novel Pharmaceuticals and Agrochemicals

2-Carene is a compound of significant interest in the development of new therapeutic agents and agrochemicals, primarily due to its chiral nature and the diverse range of derivatives that can be synthesized from it. fishersci.at

Pharmaceutical Applications: As a chiral building block in organic synthesis, (+)-2-Carene facilitates the creation of optically active compounds essential for drug development. fishersci.at Research has demonstrated its utility in synthesizing 2,2-dimethyl-1,3-disubstituted cyclopropane (B1198618) derivatives, which possess potential pharmaceutical applications. fishersci.at Furthermore, it can serve as a precursor for compounds such as (+)-α-elemene, a naturally occurring monoterpene recognized for its potential anti-inflammatory and anti-cancer properties. fishersci.at

Biotransformation studies reveal that plant cell cultures can convert carenes into oxygenated products. For instance, Picea abies suspension cultures can transform (1S)-2-Carene into (1S)-2-caren-4-one. These oxygenated monoterpenes are sought after for their potential antibacterial, antifungal, and anticancer effects, and can also serve as structural scaffolds for the synthesis of complex active compounds like sesquiterpenoids, diterpenoids, and β-lactam antibiotics. fishersci.fibidd.group

Recent advancements include the synthesis of novel tyrosyl-DNA phosphodiesterase 1 (TDP1) inhibitors from this compound derivatives. This involves the preliminary isomerization of (+)-3-Carene to (+)-2-Carene, followed by reactions with heteroaromatic aldehydes to yield compounds with hexahydroisobenzofuran and 3-oxabicyclo[3.3.1]nonane scaffolds. fishersci.fithegoodscentscompany.com These compounds exhibit potent inhibitory activity against the TDP1 enzyme, with some demonstrating inhibitory concentration 50% (IC50) values as low as 0.65 μM. fishersci.fithegoodscentscompany.com TDP1 is a critical DNA repair enzyme and a promising target for developing new chemosensitizing agents, which can enhance the efficacy of existing pharmaceuticals and potentially reduce their toxic side effects. fishersci.fithegoodscentscompany.com

| Compound Type | Scaffold Type | Most Potent IC50 (μM) | Synergistic Effect with Topotecan (B1662842) |

| This compound Derivatives | Hexahydroisobenzofuran (e.g., 11h) | 0.65 thegoodscentscompany.com | Observed in HEK293FT and other cancer cells thegoodscentscompany.com |

| This compound Derivatives | 3-oxabicyclo[3.3.1]nonane (e.g., 12k) | Not specified for 12k, but potent | Observed in HEK293FT cells thegoodscentscompany.com |

Agrochemical Applications: The chiral properties of this compound are also significant for agrochemical development. fishersci.at It serves as a raw material for the synthesis of Chiral IR trans-chrysanthemic acid, a key intermediate in the production of chiral pesticides. wikidata.org Furthermore, this compound itself has demonstrated repellent effects against certain insect species, suggesting its direct or derivative use in pest management strategies. wikipedia.org

Sustainable Production Methods and Biocatalysis

The increasing demand for sustainable chemical processes has propelled research into environmentally friendly production methods for this compound and its derivatives, with a strong emphasis on biocatalysis.

Biocatalytic Approaches: this compound synthase, an enzyme found in conifers like pine and spruce trees, is responsible for the natural biosynthesis of this compound from geranyl diphosphate (B83284) (GPP). wikipedia.org Understanding the structure-function relationships and substrate specificity of this enzyme is crucial for developing biotechnological applications. wikipedia.org Efforts are underway to genetically engineer microorganisms to express this compound synthase, enabling the sustainable production of this compound and other terpenes. wikipedia.org

Biotransformations, which utilize living organisms or their enzymes, offer an environmentally benign route to synthesize valuable chemicals. These processes are highly chemo-, regio-, and stereospecific, providing access to "natural products" without the need for toxic organic reagents or solvents. fishersci.fibidd.group For example, Picea abies suspension cultures have been shown to biotransform (1S)-2-Carene into oxygenated products, demonstrating the potential for controlled enzymatic synthesis. fishersci.fibidd.group

Sustainable Production Methods: Biocatalysis aligns with green chemistry principles by reducing waste, minimizing reliance on fossil resources, and lowering energy consumption compared to conventional chemical synthesis. fishersci.ca Enzymes, being derived from renewable materials, are fully biodegradable. wikipedia.org Beyond enzymatic synthesis, heterogeneous catalysis also offers sustainable pathways. For instance, the condensation of this compound with aldehydes to form isobenzofuran (B1246724) derivatives, compounds with pharmaceutical potential, can be effectively catalyzed by halloysite (B83129) nanotubes (HNT). fishersci.fi These acid aluminosilicate (B74896) catalysts offer high selectivity and can be reused, contributing to a more sustainable production cycle. fishersci.fi

Advanced Materials Science Applications

The unique bicyclic structure of this compound and its reactivity make it a valuable precursor in advanced materials science, particularly for the development of novel polymers and resins.

This compound can serve as a raw material for the production of terpene resins. wikidata.org Terpene resins are known for their adhesive properties, tackifying capabilities, and compatibility with various polymers, making them useful in adhesives, coatings, and rubber compounds. The broader field of advanced materials science focuses on designing materials with tailored properties for diverse applications, including lightweight materials, energy technologies, and electronics. fishersci.iethegoodscentscompany.commpg.de The chemical industry is actively exploring bio-based plastics and other sustainable materials to address environmental concerns, and this compound, as a naturally derived terpene, could play a role in developing such innovative materials. mpg.de

Interdisciplinary Research Integrating Omics Technologies

Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide comprehensive, large-scale insights into biological systems, offering powerful tools to unravel the complex mechanisms involving this compound. guidetomalariapharmacology.orglipidmaps.orgprobes-drugs.org

These technologies are increasingly applied in translational research, such as biomarker development and drug discovery. lipidmaps.org While direct omics studies on this compound are still emerging, related research on other carenes provides a blueprint. For instance, integrated proteomics and metabolomics analyses have been used to investigate the antimicrobial mechanisms of 3-Carene (B45970) (a related compound) against Pseudomonas fragi. This research revealed differential expression of 519 proteins and changes in 236 metabolites, primarily affecting amino acid metabolism, fatty acid degradation, and the tricarboxylic acid (TCA) cycle activity in the bacterium. mpg.decenmed.com This demonstrates the potential for omics technologies to elucidate the molecular interactions and biological effects of this compound in various systems, from its biosynthesis in plants to its impact on microbial or insect physiology. Multi-omics strategies are also recognized for their effectiveness in environmental management and ecosurveillance, offering a holistic view of complex biological interactions. lipidmaps.org

Role in Chemical Ecology and Interspecies Communication

This compound plays a significant role in chemical ecology, mediating interactions between organisms, particularly in plant defense and insect communication.

As a component of conifer resin, this compound is actively involved in the plant's defense mechanisms against herbivores. fishersci.fibidd.group Its presence has been shown to repel certain insect species, highlighting its function as a natural deterrent. wikipedia.org In the broader context of chemical ecology, terpenoids, including this compound, are crucial infochemicals that facilitate both intra- and interspecies communication among insects. They can act as sex pheromones, aggregation pheromones, alarm pheromones, and trail pheromones. fishersci.no

For example, the enzyme DtTPS1 from D. tinctorium produces this compound as a minor monoterpene product, alongside other key compounds like limonene (B3431351) and tricyclene, indicating its contribution to the complex chemical signals involved in insect communication. fishersci.no Plant volatile organic compounds (VOCs) are essential for insects to locate host plants, and specific mixtures can act as oviposition stimulants. bidd.group Studies on aphid-infested pomegranates have identified related carenes, such as 3-Carene and (+)-4-Carene, as volatile compounds with repellent effects on aphids, underscoring the role of carenes in plant-pest interactions and integrated pest management strategies. wikipedia.orgflybase.org The precise composition and quantity of emitted VOCs can significantly influence these interspecies responses. wikipedia.orgflybase.org

Q & A

Q. What are the key spectroscopic characteristics used to identify 2-Carene in natural product extracts?

To identify this compound (C₁₀H₁₆), researchers should combine nuclear magnetic resonance (NMR) spectroscopy, gas chromatography-mass spectrometry (GC-MS), and infrared (IR) spectroscopy. NMR (¹H and ¹³C) is critical for structural elucidation, with characteristic signals for its bicyclic monoterpene framework, such as methyl group resonances (δ 0.8–1.5 ppm) and olefinic protons (δ 5.0–5.5 ppm). GC-MS fragmentation patterns (e.g., m/z 93, 121, 136) and IR absorption bands (~1640 cm⁻¹ for C=C stretching) further confirm identity. Cross-referencing with standardized databases like NIST Chemistry WebBook ensures accuracy .

Q. What experimental protocols are recommended for the synthesis of this compound in laboratory settings?

Lab-scale synthesis of this compound typically involves acid-catalyzed cyclization of α-pinene or isomerization of related terpenes. A reproducible method includes:

Dissolving α-pinene in anhydrous acetic acid with a catalytic amount of H₂SO₄.

Heating at 60–80°C for 4–6 hours under inert atmosphere.

Purifying via fractional distillation (bp ~170°C).

Documentation must include reaction conditions, yield calculations, and purity validation (e.g., GC purity >95%). Refer to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed experimental reporting standards .

Q. How can researchers validate the purity of this compound samples using chromatographic methods?

High-performance liquid chromatography (HPLC) with UV detection (λ = 210–220 nm) or GC with flame ionization detection (FID) are standard. Key parameters:

Advanced Research Questions

Q. What strategies are effective in resolving conflicting reports on the biological activity of this compound across studies?

Contradictions in bioactivity data (e.g., antimicrobial efficacy) require systematic analysis:

Meta-analysis : Aggregate data from peer-reviewed studies using PRISMA guidelines, assessing study quality (e.g., sample size, controls).

Experimental replication : Reproduce key studies under standardized conditions, controlling for variables like solvent choice (DMSO vs. ethanol) and cell lines.

Mechanistic validation : Use knockout models or enzyme inhibition assays to isolate this compound’s molecular targets. Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to refine hypotheses .

Q. What computational approaches are utilized to predict the reactivity of this compound in terpene synthases?

Density functional theory (DFT) and molecular dynamics (MD) simulations model this compound’s interactions in enzyme active sites. Steps include:

Docking studies : Use AutoDock Vina to predict binding conformations.

Transition state analysis : Identify carbocation intermediates in cyclization reactions.

QM/MM hybrid methods : Combine quantum mechanics (B3LYP/6-31G*) and molecular mechanics (AMBER) for energy landscapes.

Validate predictions with isotopic labeling (e.g., ¹³C tracing in in vitro assays) .

Q. How can isotopic labeling techniques be applied to study the metabolic pathways of this compound in plant systems?

¹³C or ²H labeling tracks this compound’s biosynthesis and degradation:

Pulse-chase experiments : Administer labeled precursors (e.g., [1-¹³C]-glucose) to plant tissues.

LC-MS/MS analysis : Quantify labeled metabolites in terpenoid pathways.

Kinetic isotope effects (KIE) : Compare reaction rates of labeled vs. unlabeled substrates.

Document isotopic purity (>99%) and use open-access tools like MetaboAnalyst for pathway mapping .

Methodological Guidelines

- Literature reviews : Use systematic methods (e.g., Cochrane guidelines) to minimize bias, including keyword variations (“δ-2-Carene,” “3,7,7-trimethylbicyclo[4.1.0]hept-2-ene”) across databases (SciFinder, PubMed) .

- Data reporting : Follow STREGA standards for chemical analyses, detailing instrumentation parameters and statistical thresholds (e.g., p < 0.05) .

- Ethical compliance : Declare conflicts of interest and obtain permissions for proprietary data reuse .

Retrosynthesis Analysis